![molecular formula C25H25NO5S B280914 Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EIMAF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIMAF is a naphthofuran-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation in models of arthritis and to inhibit tumor growth in models of cancer. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its high purity, stability, and well-defined chemical structure. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of new materials based on this compound could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 5-amino-2-methyl-1-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with ethyl 3-bromobenzoate. The final compound is obtained by the deprotection of the sulfonyl group using sodium methoxide in methanol. This synthetic method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Molekularformel |
C25H25NO5S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO5S/c1-5-30-25(27)23-16(4)31-24-20-9-7-6-8-19(20)22(14-21(23)24)26-32(28,29)18-12-10-17(11-13-18)15(2)3/h6-15,26H,5H2,1-4H3 |
InChI-Schlüssel |
HTPLRHFYIIXVRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





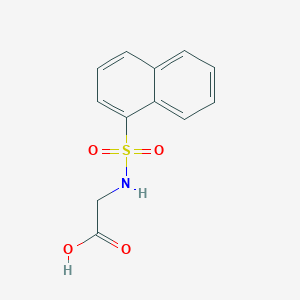
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
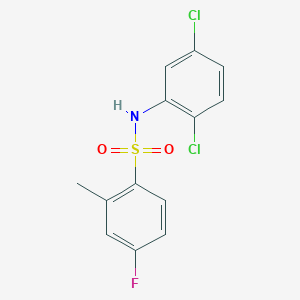
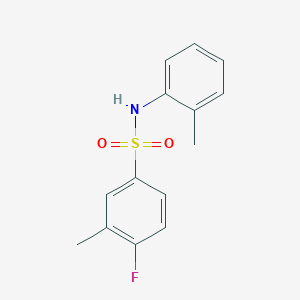

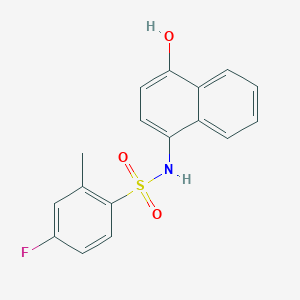
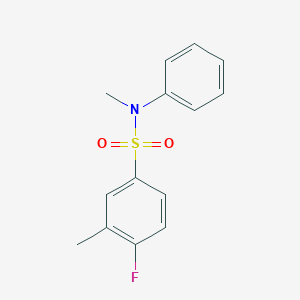
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)

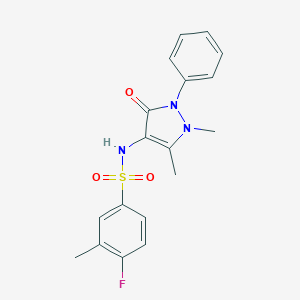
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
